molecular formula C6H12N2O2 B3363854 (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate CAS No. 1060775-33-8

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate

Cat. No.: B3363854
CAS No.: 1060775-33-8
M. Wt: 144.17 g/mol
InChI Key: NBCBMGPLDOYKKY-WHFBIAKZSA-N
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Description

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its potential use as a building block in the synthesis of more complex molecules.

Scientific Research Applications

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate typically involves the protection of the amino group followed by the introduction of the carboxylate group. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group. The protected amino group is then subjected to various reactions to introduce the carboxylate group, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of automated synthesis and purification techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    (2R,4S)-methyl 4-aminopyrrolidine-2-carboxylate: Another stereoisomer with distinct properties.

    (2R,4R)-methyl 4-aminopyrrolidine-2-carboxylate: Yet another stereoisomer with unique characteristics.

Uniqueness

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of chiral molecules and for studying stereochemical effects in various reactions .

Properties

IUPAC Name

methyl (2S,4S)-4-aminopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCBMGPLDOYKKY-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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